molecular formula C11H14ClNO B13275781 3-(4-Ethoxyphenyl)prop-2-yn-1-amine hydrochloride

3-(4-Ethoxyphenyl)prop-2-yn-1-amine hydrochloride

Cat. No.: B13275781
M. Wt: 211.69 g/mol
InChI Key: BMLFWTWLZSNOMS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-(4-Ethoxyphenyl)prop-2-yn-1-amine hydrochloride typically involves the reaction of 4-ethoxyphenylacetylene with propargylamine under specific conditions. One common method is the A3 coupling reaction, which involves the use of aldehydes, amines, and alkynes in the presence of a catalyst . Industrial production methods may vary, but they often involve similar reaction conditions and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

3-(4-Ethoxyphenyl)prop-2-yn-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-Ethoxyphenyl)prop-2-yn-1-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)prop-2-yn-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

3-(4-Ethoxyphenyl)prop-2-yn-1-amine hydrochloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific ethoxyphenyl group, which imparts distinct reactivity and selectivity compared to other similar compounds.

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

3-(4-ethoxyphenyl)prop-2-yn-1-amine;hydrochloride

InChI

InChI=1S/C11H13NO.ClH/c1-2-13-11-7-5-10(6-8-11)4-3-9-12;/h5-8H,2,9,12H2,1H3;1H

InChI Key

BMLFWTWLZSNOMS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C#CCN.Cl

Origin of Product

United States

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